molecular formula C14H18N2O2 B2811453 N-(cyanomethyl)-N-methyl-2-[4-(propan-2-yl)phenoxy]acetamide CAS No. 1311719-35-3

N-(cyanomethyl)-N-methyl-2-[4-(propan-2-yl)phenoxy]acetamide

Cat. No.: B2811453
CAS No.: 1311719-35-3
M. Wt: 246.31
InChI Key: ZBVAUWJTJAFHPA-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-N-methyl-2-[4-(propan-2-yl)phenoxy]acetamide is a chemical compound with the molecular formula C14H18N2O2. This compound is part of the cyanoacetamide family, which is known for its diverse biological activities and its utility in the synthesis of various heterocyclic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyanomethyl)-N-methyl-2-[4-(propan-2-yl)phenoxy]acetamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature, which yields the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility in industrial settings .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-N-methyl-2-[4-(propan-2-yl)phenoxy]acetamide involves its interaction with molecular targets through its cyano and carbonyl groups. These functional groups enable the compound to participate in various biochemical pathways, potentially leading to the formation of biologically active heterocyclic compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(cyanomethyl)-N-methyl-2-[4-(propan-2-yl)phenoxy]acetamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to form a variety of heterocyclic compounds through condensation and substitution reactions sets it apart from other cyanoacetamides .

Properties

IUPAC Name

N-(cyanomethyl)-N-methyl-2-(4-propan-2-ylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c1-11(2)12-4-6-13(7-5-12)18-10-14(17)16(3)9-8-15/h4-7,11H,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBVAUWJTJAFHPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)N(C)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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